molecular formula C15H21BrN2O2 B13586763 rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13586763
M. Wt: 341.24 g/mol
InChI Key: WFAZICBXBANFPD-CHWSQXEVSA-N
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Description

rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group attached to a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Addition of the Amino Group: The amino group can be added through an amination reaction, often using ammonia or an amine derivative.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction using tert-butyl chloride or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential pharmaceutical agent, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl carbamate: A related compound with a similar tert-butyl group but different functional groups.

    3-Bromophenyl derivatives: Compounds with the same bromophenyl group but different substituents on the pyrrolidine ring.

Uniqueness: rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3/t12-,13-/m1/s1

InChI Key

WFAZICBXBANFPD-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC(=CC=C2)Br)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N

Origin of Product

United States

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